3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene is an organic compound with the molecular formula C12H13BrS. It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a methyl group at the 2-position on the benzo[b]thiophene ring. It is commonly used as a building block in organic synthesis and has applications in various fields such as materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene involves the bromination of 5-(tert-butyl)-2-methylbenzo[b]thiophene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(tert-butyl)benzo[b]thiophene: Similar structure but lacks the methyl group at the 2-position.
5-(tert-butyl)-3-iodobenzo[b]thiophene: Similar structure but contains an iodine atom instead of a bromine atom.
3,5-Dibromobenzo[b]thiophene: Contains two bromine atoms at the 3- and 5-positions.
Uniqueness
3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene is unique due to the presence of both a tert-butyl group and a methyl group on the benzo[b]thiophene ring, which can influence its reactivity and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C13H15BrS |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C13H15BrS/c1-8-12(14)10-7-9(13(2,3)4)5-6-11(10)15-8/h5-7H,1-4H3 |
InChI Key |
HVNIZAQAZRLJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.